molecular formula C12H17NO2 B1273741 [4-(Morpholinomethyl)phenyl]methanol CAS No. 91271-65-7

[4-(Morpholinomethyl)phenyl]methanol

Cat. No. B1273741
CAS RN: 91271-65-7
M. Wt: 207.27 g/mol
InChI Key: MWVQMAWLNHACQK-UHFFFAOYSA-N
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Description

“[4-(Morpholinomethyl)phenyl]methanol” is a chemical compound with the molecular formula C12H17NO2 . It has gained significant attention in various fields of research and industry due to its unique properties and potential applications.


Synthesis Analysis

The synthesis of morpholine derivatives, such as “[4-(Morpholinomethyl)phenyl]methanol”, has been a topic of interest in recent years . A common method involves the nucleophilic aromatic substitution reaction . For instance, Kobayashi and his team synthesized a related compound from 2,5-difluoro-4-bromonitrobenzene in seven steps, using the nucleophilic aromatic substitution reaction .


Molecular Structure Analysis

The molecular structure of “[4-(Morpholinomethyl)phenyl]methanol” consists of 12 carbon atoms, 17 hydrogen atoms, and 2 oxygen atoms . The average mass is 207.269 Da and the monoisotopic mass is 207.125931 Da .

Scientific Research Applications

Electrochemical Properties

  • A study by Bıyıklıoğlu (2015) focused on the synthesis of new dendritic axially morpholine-disubstituted silicon phthalocyanine and subphthalocyanine using [3,5-bis(2-morpholin-4-ylethoxy)phenyl]methanol. The research highlighted the solubility of these complexes in organic solvents and investigated their non-aggregated behavior and electrochemical properties, revealing two reduction couples and one oxidation couple for these compounds (Bıyıklıoğlu, 2015).

Methanol in Biomembrane Studies

  • Nguyen et al. (2019) demonstrated that methanol significantly impacts lipid dynamics in biological and synthetic membranes. The study showed how methanol influences the transfer and flip-flop kinetics of 1,2-dimyristoyl-sn-glycero-3-phosphocholine in large unilamellar vesicles, suggesting the importance of solvent choice in biomembrane studies (Nguyen et al., 2019).

Photophysical Properties

  • The study by Kuang et al. (2002) focused on the synthesis and structural characterization of Cu(I) and Ni(II) complexes containing bis[2-(diphenylphosphino)phenyl]ether and various ligands. Their research revealed remarkable photophysical properties, especially in the context of their charge-transfer excited state and emission characteristics in different solvents, including methanol (Kuang et al., 2002).

Stereoselective Organic Reactions

  • Fujita et al. (2001) explored the asymmetric addition of an electrophile to naphthalenes, which was promoted and directed by alcohol. Their study highlighted the importance of methanol in the reaction process and methoxy exchange, contributing to the understanding of stereoselective organic reactions (Fujita et al., 2001).

Catalytic Reduction Processes

  • Mooibroek et al. (2012) investigated the catalytic activity of PdII compounds in the reduction of nitrobenzene with CO in methanol. Their study provides insights into the selective formation of various compounds, highlighting the role of methanol in catalytic reduction processes (Mooibroek et al., 2012).

Electrochemical Synthesis of Quinolines

  • Arcadi et al. (2007) conducted a study on the electrochemical synthesis of functionalized 4-alkylquinolines through sequential alkylative heterocyclization of β-(2-aminophenyl)-α,β-ynones using methanol. This research contributes to the understanding of electrochemical synthesis methods in organic chemistry (Arcadi et al., 2007).

Crystallographic Studies

  • Goh et al. (2010) studied the crystal structure of (E)-4-[(4-Fluorobenzylidene)amino]-3-[1-(4-isobutylphenyl)ethyl]-1-(morpholinomethyl)-1H-1,2,4-triazole-5(4H)-thione methanol hemisolvate. Their work provides insights into the molecular structure and conformation, enhancing the understanding of crystallographic properties of complex compounds (Goh et al., 2010).

Safety And Hazards

“[4-(Morpholinomethyl)phenyl]methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

[4-(morpholin-4-ylmethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-10-12-3-1-11(2-4-12)9-13-5-7-15-8-6-13/h1-4,14H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVQMAWLNHACQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383719
Record name [4-(morpholinomethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Morpholinomethyl)phenyl]methanol

CAS RN

91271-65-7
Record name 4-(4-Morpholinylmethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91271-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(morpholinomethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Morpholin-4-ylmethyl)benzylalcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
F Prati, A De Simone, A Armirotti, M Summa… - ACS CHEMICAL …, 2015 - cris.unibo.it
One of the main obstacles toward the discovery of effective anti-Alzheimer drugs is the multifactorial nature of its etiopathology. Therefore, the use of multitarget-directed ligands has …
Number of citations: 5 cris.unibo.it
F Prati, A De Simone, A Armirotti… - ACS chemical …, 2015 - ACS Publications
One of the main obstacles toward the discovery of effective anti-Alzheimer drugs is the multifactorial nature of its etiopathology. Therefore, the use of multitarget-directed ligands has …
Number of citations: 64 pubs.acs.org
S Gemma, G Campiani, S Butini, BP Joshi… - Journal of medicinal …, 2009 - ACS Publications
Antimalarial agents structurally based on novel pharmacophores, synthesized by low-cost synthetic procedures and characterized by low potential for developing resistance are …
Number of citations: 66 pubs.acs.org
VCM Gasser, B Morandi - 2020 - scholar.archive.org
The advent of transfer hydrogenation and borrowing hydrogen reactions paved the way to manipulate simple alcohols in previously unthinkable manners and circumvent the need for …
Number of citations: 0 scholar.archive.org

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